

Technical Guide: Protionamide-d5 Sulfoxide for Research Applications

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Compound of Interest

Compound Name: Protionamide-d5 Sulfoxide

Cat. No.: B15144468

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This technical guide provides an in-depth overview of **Protionamide-d5 Sulfoxide**, a critical labeled internal standard for pharmacokinetic and metabolic studies of the second-line anti-tuberculosis drug, protionamide. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Protionamide is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and minimizing adverse effects. **Protionamide-d5 Sulfoxide** serves as a stable isotope-labeled internal standard for the quantification of protionamide's major metabolite, protionamide sulfoxide, in biological matrices using mass spectrometry-based assays. The deuterium labeling provides a distinct mass shift, enabling precise and accurate quantification.

Sourcing and Procurement

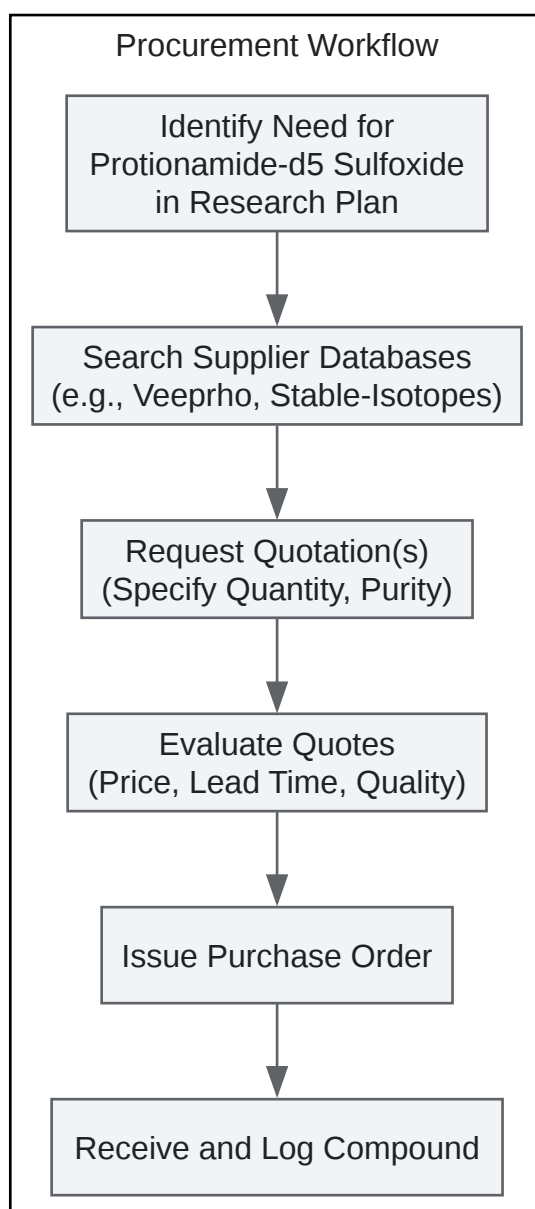
Several specialized chemical suppliers offer **Protionamide-d5 Sulfoxide** for research purposes. Pricing is typically not listed publicly and requires a formal request for a quotation.

Table 1: Supplier Information for **Protionamide-d5 Sulfoxide**

| Supplier | Product Name | CAS Number | Notes |
|-----------------|----------------------------|----------------|--|
| Veeprho | Prothionamide-D5 Sulfoxide | 1329568-86-6 | Offered as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research. ^[1] |
| Stable-Isotopes | Protionamide-d5 Sulfoxide | 1329568-86-6 | Listed as a stable isotope product. |
| MedchemExpress | Prothionamide-d5 | Not Applicable | While they list Prothionamide-d5, the sulfoxide version is not explicitly mentioned. A custom synthesis inquiry may be possible. |

Procurement Workflow:

The following diagram outlines the typical workflow for procuring **Protionamide-d5 Sulfoxide** for a research project.



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Figure 1: Procurement workflow for **Protionamide-d5 Sulfoxide**.

Experimental Protocols

The primary application of **Protionamide-d5 Sulfoxide** is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following provides a general methodology based on established protocols for the analysis of protionamide and its metabolites.^{[2][3][4]}

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of protionamide and its metabolites from plasma or serum samples.

- Thaw Samples: Thaw frozen plasma or serum samples on ice.
- Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of a known concentration of **Protionamide-d5 Sulfoxide** solution (in a compatible solvent like methanol or acetonitrile) to each sample, vortex briefly.
- Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
- Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
- Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method. Optimization will be required for specific instrumentation and desired sensitivity.

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |
|------------------|---|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Protonamide Sulfoxide: To be determined empirically Protonamide-d5 Sulfoxide: To be determined empirically |

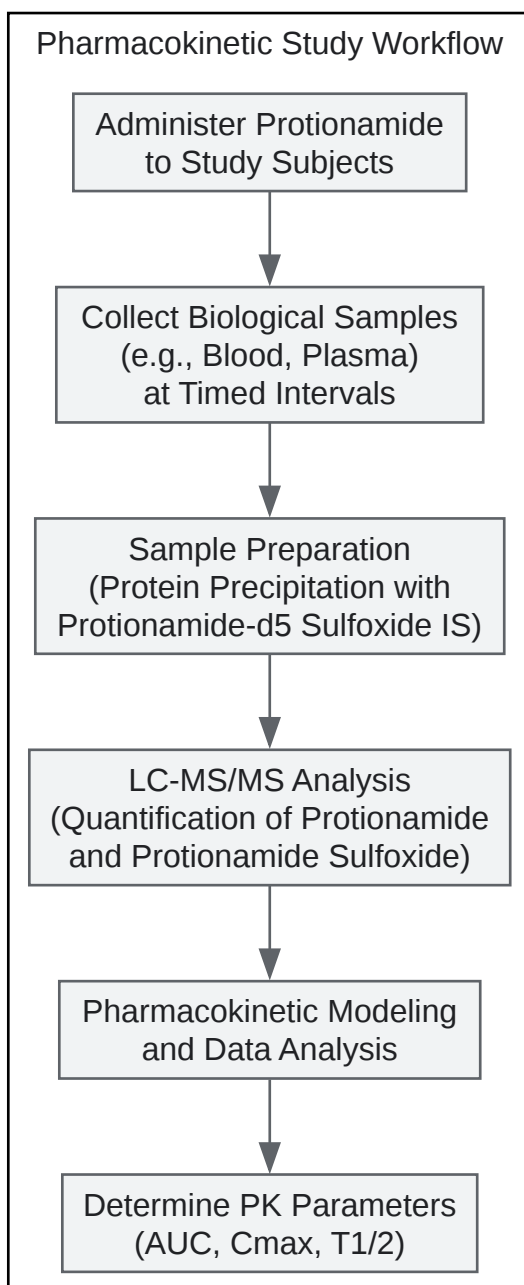
Note on MRM Transitions: The specific precursor and product ion masses (MRM transitions) for Protonamide Sulfoxide and **Protonamide-d5 Sulfoxide** will need to be determined by infusing a standard solution of each compound into the mass spectrometer.

Signaling Pathways and Experimental Workflows

The use of **Protonamide-d5 Sulfoxide** is integral to pharmacokinetic studies that inform our understanding of how the drug behaves in the body.

Pharmacokinetic Study Workflow:

The diagram below illustrates a typical workflow for a pharmacokinetic study involving the quantification of protonamide and its sulfoxide metabolite.



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Figure 2: Workflow of a pharmacokinetic study utilizing **Protionamide-d5 Sulfoxide**.

Conclusion

Protionamide-d5 Sulfoxide is an essential tool for researchers in the field of tuberculosis drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy

and reliability of bioanalytical methods, ultimately contributing to a better understanding of prothionamide's pharmacokinetic profile and facilitating the optimization of patient therapy.

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References

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